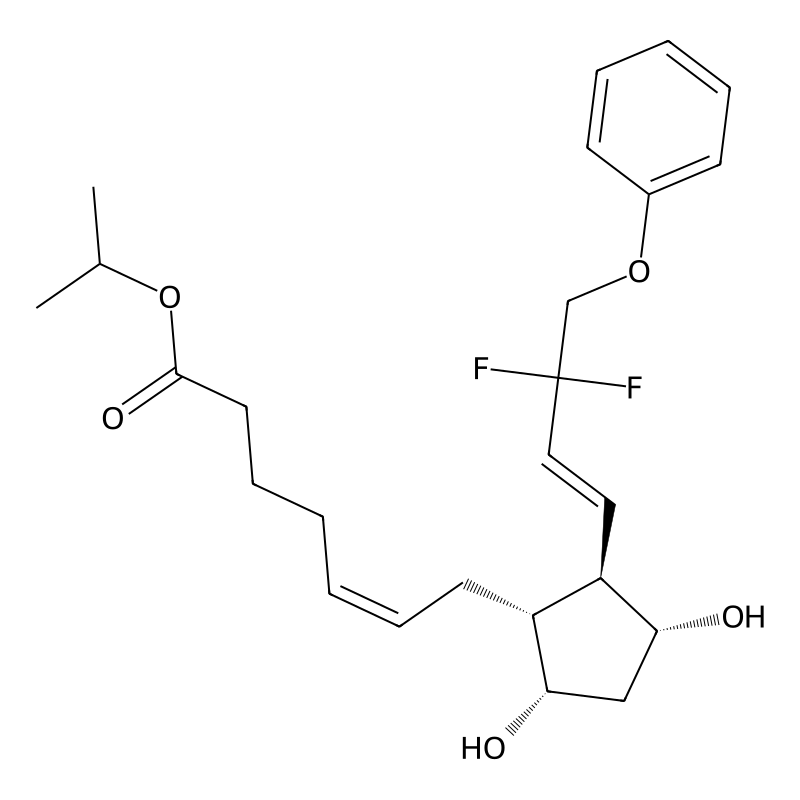Tafluprost

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
5.28e-03 g/L
Synonyms
Canonical SMILES
Isomeric SMILES
Description
IOP-Lowering Effects
Studies have demonstrated that tafluprost is effective in reducing IOP. A clinical trial involving patients with open-angle glaucoma found that tafluprost 0.0015% administered once daily produced a significant reduction in IOP compared to placebo after three months of treatment []. Similar findings were reported in other studies, suggesting tafluprost's potential as a glaucoma medication.
Note
It's important to remember that the study referenced above investigated the use of tafluprost in horses, not humans. While it provides evidence for IOP reduction, further research is needed to confirm its efficacy and safety in human glaucoma patients.
Side Effects and Limitations
Research has also identified potential limitations and side effects associated with tafluprost use. A study evaluating tafluprost in horses reported ocular surface complications such as chemosis (eye swelling), episcleral injection (redness), and blepharospasm (excessive blinking) []. These side effects highlight the need for further investigation into the safety profile of tafluprost in humans.
Purity
Physical Description
XLogP3
Exact Mass
Boiling Point
LogP
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (77.55%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H370 (73.47%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (75.51%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H413 (73.47%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
FDA Label
Treatment of glaucoma
Treatment of ocular hypertension, Treatment of glaucoma
Pharmacology
ATC Code
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EE - Prostaglandin analogues
S01EE05 - Tafluprost
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Prostaglandin
PTGFR [HSA:5737] [KO:K04262]
Pictograms


Irritant;Health Hazard
Other CAS
Wikipedia
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Dates
2: Duh D, Tanret I. [Tafluprost (Saflutan) ophthalmic use]. J Pharm Belg. 2013 Jun;(2):41-2. Review. French. PubMed PMID: 23798185.
3: Swymer C, Neville MW. Tafluprost: the first preservative-free prostaglandin to treat open-angle glaucoma and ocular hypertension. Ann Pharmacother. 2012 Nov;46(11):1506-10. doi: 10.1345/aph.1R229. Epub 2012 Oct 23. Review. PubMed PMID: 23092867.
4: Papadia M, Bagnis A, Scotto R, Traverso CE. Tafluprost for glaucoma. Expert Opin Pharmacother. 2011 Oct;12(15):2393-401. doi: 10.1517/14656566.2011.606810. Review. PubMed PMID: 21916788.
5: Pantcheva MB, Seibold LK, Awadallah NS, Kahook MY. Tafluprost: a novel prostaglandin analog for treatment of glaucoma. Adv Ther. 2011 Sep;28(9):707-15. doi: 10.1007/s12325-011-0055-8. Epub 2011 Aug 18. Review. PubMed PMID: 21858491.








